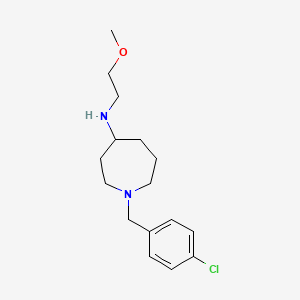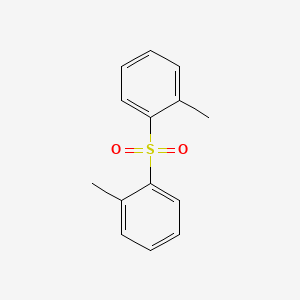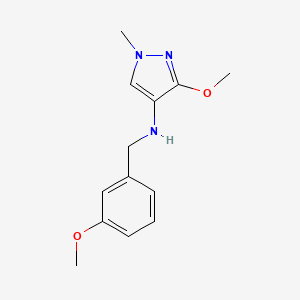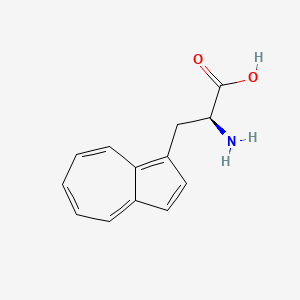
(3-(N-(o-tolyl)sulfamoyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(N-(o-tolyl)sulfamoyl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a sulfonamide group containing an o-tolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(N-(o-tolyl)sulfamoyl)phenyl)boronic acid typically involves the following steps:
Formation of the Sulfonamide: The reaction between o-toluidine and a sulfonyl chloride (such as benzenesulfonyl chloride) in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate.
Borylation: The sulfonamide intermediate is then subjected to a borylation reaction using a boronic acid derivative (such as bis(pinacolato)diboron) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium carbonate) under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound can undergo Suzuki-Miyaura coupling reactions with various aryl halides to form biaryl compounds. The reaction typically requires a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and aryl halides.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Substituted Sulfonamides: Formed through nucleophilic substitution reactions.
Chemistry:
Catalysis: Used as a ligand in various catalytic reactions.
Organic Synthesis: Employed in the synthesis of complex organic molecules through cross-coupling reactions.
Biology:
- **Enzyme In
Properties
Molecular Formula |
C13H14BNO4S |
|---|---|
Molecular Weight |
291.1 g/mol |
IUPAC Name |
[3-[(2-methylphenyl)sulfamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H14BNO4S/c1-10-5-2-3-8-13(10)15-20(18,19)12-7-4-6-11(9-12)14(16)17/h2-9,15-17H,1H3 |
InChI Key |
UBCMWUGADBYWIT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-ylphenyl)methanamine](/img/structure/B11745946.png)
![(3aR,4R,6S,7S,7aR)-4-(benzyloxy)-2,2,6-trimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B11745957.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11745962.png)
![N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11745965.png)
![2-({[(1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11745977.png)
![Morpholine, 3-[(4-methoxyphenyl)methyl]-, (3S)-](/img/structure/B11745984.png)

![1,3-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11745989.png)
![1-(difluoromethyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11745997.png)

![(S)-5-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one](/img/structure/B11746024.png)
![[2-(Propan-2-yl)-1,3-oxazol-5-yl]methanol](/img/structure/B11746027.png)

